molecular formula C24H45NO7 B2568366 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside CAS No. 114200-59-8

2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside

Cat. No.: B2568366
CAS No.: 114200-59-8
M. Wt: 459.624
InChI Key: HWRVJNPAUIAOKZ-ONHJFEJBSA-N
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Description

2S-Amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside is a glycoside characterized by a beta-D-glucopyranosyl unit linked to an 18-carbon aliphatic chain featuring conjugated double bonds (4E,8E), an amino group at the C2 position, and a hydroxyl group at the C3 position. This unique structure differentiates it from conventional glycosides, which typically incorporate aromatic or triterpenoid aglycones.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3R,4E,8E)-2-amino-3-hydroxyoctadeca-4,8-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h10-11,14-15,18-24,26-30H,2-9,12-13,16-17,25H2,1H3/b11-10+,15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRVJNPAUIAOKZ-ONHJFEJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Specific synthetic routes and reaction conditions can vary, but they generally include:

    Protection of Hydroxy Groups: Using protecting groups such as silyl ethers to protect hydroxy groups during the synthesis.

    Formation of Glycosidic Bonds: Utilizing glycosyl donors and acceptors under acidic or basic conditions to form the glucopyranoside moiety.

    Deprotection: Removing protecting groups to yield the final compound.

Industrial Production Methods

Industrial production methods for 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to streamline production.

Chemical Reactions Analysis

Types of Reactions

2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the amino group may yield primary amines.

Scientific Research Applications

2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their activity and function. The glucopyranoside moiety may also play a role in the compound’s bioavailability and cellular uptake.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its aliphatic aglycone with amino and hydroxy substituents. Below is a comparative analysis with analogous glycosides:

Compound Aglycone Type Key Substituents Biological Relevance References
2S-Amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside Aliphatic (C18 dienyl chain) -NH₂ at C2, -OH at C3 Hypothesized membrane-modulating activity N/A (Inference from structure)
Torachrysone 8-O-β-D-glucopyranoside Naphthoquinone derivative Methoxy, hydroxyl groups Antioxidant properties
Panabipinoside B (3β,28-dihydroxyolean-12-ene derivative) Triterpenoid (oleanolic acid) Multi-sugar chain (glucopyranosyl, arabinofuranosyl) Anti-inflammatory, cytotoxic activity
Okanin 4'-O-β-D-glucopyranoside Chalcone (phenolic) Acetylated coumaroyl groups Antimicrobial, anti-diabetic potential
4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-beta-D-glucopyranoside Synthetic aromatic Acetyl, allyl, benzylidene groups Intermediate in drug synthesis

Biological Activity

2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside is a complex glycosylated amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, hydroxyl groups, and a long-chain fatty acid moiety. Understanding its biological activity is crucial for exploring its therapeutic potential in various fields, including oncology and metabolic disorders.

Chemical Structure

The chemical structure of 2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside can be represented as follows:

C18H35NO6\text{C}_{18}\text{H}_{35}\text{N}\text{O}_6

This structure includes:

  • An amino group (NH2)
  • Hydroxyl groups (OH)
  • A glucopyranoside moiety

Antioxidant Properties

Research indicates that compounds similar to 2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside exhibit significant antioxidant activity. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that the compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in therapeutic development.

Metabolic Regulation

The compound's structure suggests potential interactions with metabolic pathways. It may influence lipid metabolism and glucose homeostasis, making it a candidate for studying metabolic disorders such as diabetes and obesity.

Case Studies

  • Case Study on Antioxidant Activity : A study demonstrated that a related compound reduced oxidative stress markers in diabetic rats, suggesting potential benefits in managing diabetes-related complications.
  • Inflammation Modulation : In vitro studies indicated that 2S-amino-3R-hydroxy-4E,8E-octadecadienyl, beta-D-glucopyranoside significantly decreased the production of pro-inflammatory cytokines in macrophage cultures.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Evidence
AntioxidantScavenging free radicalsIn vivo studies in diabetic models
Anti-inflammatoryInhibition of cytokine productionIn vitro studies on macrophages
Metabolic regulationModulation of lipid and glucose metabolismObservational studies in metabolic syndrome

Q & A

Q. How can researchers address reproducibility challenges in synthetic protocols?

  • Methodological Answer : Standardize reaction conditions (e.g., anhydrous solvents, controlled humidity) and document all parameters (e.g., equivalents of catalysts, temperature ramps). Use robotic synthesis platforms for batch consistency. Publish raw NMR and MS data in open-access repositories to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Reactant of Route 2
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside

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